molecular formula BrCl3P2 B14269413 1-Bromo-1,2,2-trichlorodiphosphane CAS No. 157252-03-4

1-Bromo-1,2,2-trichlorodiphosphane

Cat. No.: B14269413
CAS No.: 157252-03-4
M. Wt: 248.21 g/mol
InChI Key: ZNRXMYFFCGUNRY-UHFFFAOYSA-N
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Description

The compound appears absent from the referenced sources, which focus on ferrocene-based phosphines and simple aryl/alkyl phosphines. This suggests either nomenclature discrepancies, incomplete data in the provided evidence, or the compound's classification as a niche or recently synthesized molecule.

Properties

CAS No.

157252-03-4

Molecular Formula

BrCl3P2

Molecular Weight

248.21 g/mol

IUPAC Name

bromo-chloro-dichlorophosphanylphosphane

InChI

InChI=1S/BrCl3P2/c1-5(2)6(3)4

InChI Key

ZNRXMYFFCGUNRY-UHFFFAOYSA-N

Canonical SMILES

P(P(Cl)Br)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-1,2,2-trichlorodiphosphane typically involves the reaction of phosphorus trichloride with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-1,2,2-trichlorodiphosphane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various phosphorus-containing products.

    Elimination Reactions: It can undergo elimination reactions to form unsaturated phosphorus compounds.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1,2,2-trichlorodiphosphane has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a precursor for the preparation of phosphorus-containing ligands.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Bromo-1,2,2-trichlorodiphosphane exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the transfer of phosphorus atoms to other molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists structurally related organophosphorus compounds. Below is a comparative analysis based on available

Table 1: Key Organophosphorus Compounds from Evidence

Compound Name (IUPAC) CAS Number Structure Highlights Applications (from Evidence)
1-Bromo-1'-(di-tert-butylphosphino)ferrocene Not available Ferrocene backbone, bulky phosphine ligand Catalysis, ligand synthesis
1-Bromo-1'-diphenylphosphinoferrocene Not available Ferrocene with diphenylphosphine Asymmetric catalysis
Phenylphosphine 638-21-1 Simple arylphosphine Precursor for ligands
Dichloro(1,1'-bis(diphenylphosphino)ferrocene)nickel(II) 67292-34-6 Nickel complex with bidentate phosphine Catalytic cross-coupling

Key Differences from Hypothetical 1-Bromo-1,2,2-trichlorodiphosphane:

Structural Backbone: The listed compounds are ferrocene-based or mononuclear phosphines, whereas 1-Bromo-1,2,2-trichlorodiphosphane (if analogous to diphosphanes like P₂Cl₄) would feature a P–P bond with mixed halogen substituents. This structural distinction impacts reactivity and stability .

Electronic and Steric Properties: Ferrocene-derived phosphines (e.g., 1-Bromo-1'-(di-tert-butylphosphino)ferrocene) exhibit strong electron-donating properties due to the phosphine ligand and redox-active ferrocene backbone. In contrast, a trichlorodiphosphane would likely display electron-withdrawing behavior from chlorine substituents, altering its utility in catalysis .

Synthetic Utility :

  • Ferrocene phosphines are widely used in asymmetric catalysis (e.g., Buchwald-Hartwig amination) . A bromo-trichlorodiphosphane might instead serve as a halogenation reagent or precursor for phosphorus-rich materials, though this is speculative due to lack of direct data.

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